Momordin Ic

Antidiabetic Research Molecular Dynamics Carbohydrate Metabolism

Momordin Ic is a structurally unique oleanolic acid saponin that cannot be functionally substituted by its aglycone or related triterpenoids. Only Momordin Ic—not oleanolic acid or 20-hydroxyecdysone—significantly inhibits TNF-α and IL-6 in LPS-stimulated macrophages. It demonstrates superior α-amylase binding (-66.53 kcal/mol) vs. acarbose (-36.46 kcal/mol). Its specific glycosylation pattern is critical for its unique pharmacological fingerprint. Supplied at ≥98% HPLC purity with validated UPLC-MS/MS data and established IV PK parameters (rat t₁/₂=1.14–1.83 h). Ideal for α-amylase SAR, inflammatory cytokine, and HCC apoptosis/autophagy research.

Molecular Formula C41H64O13
Molecular Weight 764.9 g/mol
CAS No. 195971-47-2
Cat. No. B10775535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMomordin Ic
CAS195971-47-2
Molecular FormulaC41H64O13
Molecular Weight764.9 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1
InChIKeyHWYBGIDROCYPOE-WEAQAMGWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Momordin Ic: Triterpenoid Saponin with Differentiated Pharmacological Profile for Research Procurement


Momordin Ic (CAS 96990-18-0) is an oleanolic acid-type triterpenoid saponin that occurs primarily in the fruits of Kochia scoparia (L.) Schrad. and certain Momordica species [1]. This compound is a glycoside consisting of oleanolic acid linked to a disaccharide moiety [3-O-β-D-xylopyranosyl(1→3)-β-D-glucopyranosiduronic acid] and exhibits a molecular formula of C₄₁H₆₄O₁₃ (MW 764.9 g/mol) . As a principal bioactive constituent of Fructus Kochiae, an edible and pharmaceutical product used for over 2000 years in traditional Chinese medicine, momordin Ic has emerged as a reference standard of high analytical purity (≥98.0% by HPLC) suitable for rigorous pharmacological investigation .

Why Generic Substitution of Momordin Ic Is Scientifically Unsound


Momordin Ic cannot be reliably substituted with other oleanolic acid saponins or triterpenoids due to its unique glycosylation pattern, which confers distinct molecular interactions and biological activities. Direct comparative studies have demonstrated that momordin Ic exhibits functional selectivity that is absent in its aglycone, oleanolic acid, and other related compounds such as 20-hydroxyecdysone [1]. For instance, only momordin Ic—and not oleanolic acid or 20-hydroxyecdysone—significantly inhibits the production of TNF-α and IL-6 in LPS-stimulated macrophages [2]. Furthermore, molecular dynamics simulations reveal that momordin Ic binds to α-amylase with a free energy (−66.53 kcal/mol) that is not only superior to the reference drug acarbose but also distinct from the binding profile of cucurbitacin I, another Momordica-derived triterpenoid [3]. These findings underscore that the specific sugar moiety of momordin Ic is a critical determinant of its pharmacological fingerprint, making generic or analog-based substitution scientifically invalid.

Quantitative Differentiation of Momordin Ic: Head-to-Head Evidence for Informed Procurement


Momordin Ic Exhibits Superior Binding Free Energy to α-Amylase Compared to Cucurbitacin I and Acarbose

In a 140 ns molecular dynamics simulation, momordin Ic demonstrated a binding free energy (ΔG) of −66.53 kcal/mol to α-amylase, which was more favorable than that of cucurbitacin I (−63.06 kcal/mol) and substantially stronger than the reference drug acarbose (−36.46 kcal/mol) [1]. This computational evidence indicates that momordin Ic possesses superior thermodynamic stabilization within the α-amylase active site compared to its close structural analog cucurbitacin I.

Antidiabetic Research Molecular Dynamics Carbohydrate Metabolism

Momordin Ic Uniquely Inhibits TNF-α and IL-6 Production in Macrophages, Unlike Oleanolic Acid and 20-Hydroxyecdysone

Among three marker compounds isolated from Kochia scoparia, only momordin Ic—and not 20-hydroxyecdysone or oleanolic acid—exerted significant inhibitory effects on the production of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-treated RAW264.7 murine macrophages [1]. While all three compounds reduced prostaglandin E2 (PGE2) production, the selective suppression of TNF-α and IL-6 is a unique attribute of momordin Ic.

Anti-Inflammatory Research Cytokine Inhibition Immunomodulation

Momordin Ic Demonstrates Potent Cytotoxicity Against HepG2 Hepatocellular Carcinoma Cells via Apoptosis Induction

Momordin Ic induced apoptosis in human hepatocellular carcinoma HepG2 cells, with evidence of DNA fragmentation, caspase-3 activation, and poly(ADP-ribose) polymerase (PARP) cleavage [1]. While direct IC₅₀ values for momordin Ic in HepG2 cells are not provided in a single comparator study, a related momordin (momordin I) exhibited an IC₅₀ of 7.280–16.05 μg/mL across various cancer cell lines, including an IC₅₀ of 10.4 μg/mL against KB oral carcinoma cells [2]. The apoptotic effect of momordin Ic is mechanistically linked to reactive oxygen species (ROS)-mediated mitochondrial dysfunction and modulation of the PI3K/Akt and MAPK signaling pathways.

Cancer Research Apoptosis Hepatocellular Carcinoma

Momordin Ic Exhibits Dose-Proportional Pharmacokinetics with Short Elimination Half-Life in Rats

Following intravenous administration in rats at doses of 0.52, 1.56, and 4.67 mg/kg, momordin Ic displayed dose-proportional plasma concentrations (C₂ₘᵢₙ) and area under the curve (AUC) [1]. The elimination half-life (t₁/₂) values were 1.22 ± 0.39 h, 1.14 ± 0.10 h, and 1.83 ± 0.39 h, respectively, indicating a relatively short systemic residence time that may influence dosing regimens in preclinical efficacy studies.

Pharmacokinetics Drug Metabolism In Vivo Studies

Optimal Research and Industrial Application Scenarios for Momordin Ic


Mechanistic Studies of Type 2 Diabetes Mellitus: Carbohydrate-Metabolizing Enzyme Inhibition

Based on the demonstrated superior binding free energy of momordin Ic to α-amylase (−66.53 kcal/mol) compared to cucurbitacin I (−63.06 kcal/mol) and acarbose (−36.46 kcal/mol) [1], this compound is optimally suited for in vitro and in silico investigations into the structure–activity relationships of saponin-based α-amylase inhibitors. Researchers studying postprandial hyperglycemia can utilize momordin Ic as a lead scaffold to explore the molecular determinants of potent enzyme inhibition.

Anti-Inflammatory Drug Discovery: Selective Cytokine Modulation

The unique ability of momordin Ic to inhibit TNF-α and IL-6 production—in contrast to the inactivity of oleanolic acid and 20-hydroxyecdysone [2]—positions it as a critical tool compound for dissecting the signaling pathways governing inflammatory cytokine release. This selective activity makes momordin Ic particularly valuable for research into chronic inflammatory conditions such as rheumatoid arthritis and dermatitis.

Hepatocellular Carcinoma Research: ROS-Mediated Apoptosis and Autophagy

The robust induction of apoptosis in HepG2 cells via ROS-mediated mitochondrial dysfunction and modulation of PI3K/Akt and MAPK pathways [3] supports the use of momordin Ic in oncology research programs focused on liver cancer. Its dual role in triggering both apoptosis and autophagy provides a multifaceted model system for studying cell death mechanisms and potential therapeutic interventions in HCC.

Preclinical Pharmacokinetic and Toxicology Profiling

The availability of a validated UPLC-MS/MS analytical method and well-defined intravenous pharmacokinetic parameters in rats (t₁/₂ = 1.14–1.83 h, dose-proportional AUC) [4] enables researchers to conduct rigorous bioavailability, tissue distribution, and safety pharmacology studies. This data package is essential for advancing momordin Ic through early-stage drug development and for establishing bioanalytical quality control in formulation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Momordin Ic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.